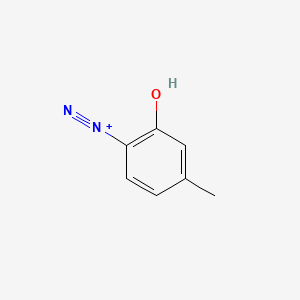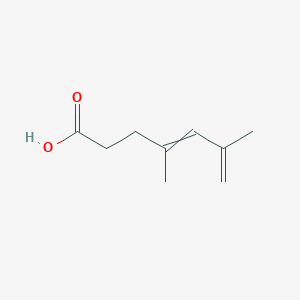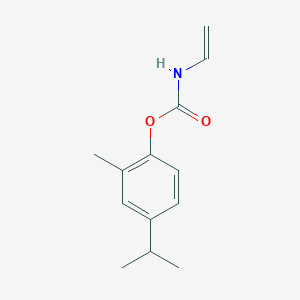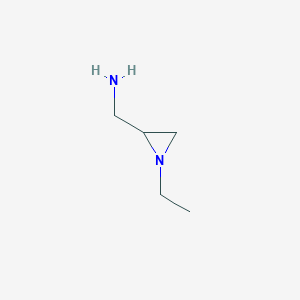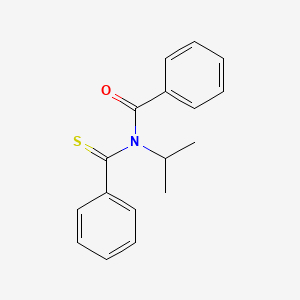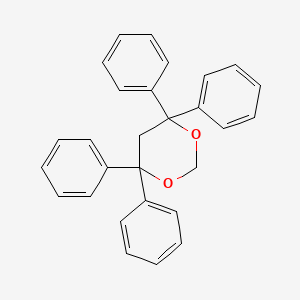
4,4,6,6-Tetraphenyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,6,6-Tetraphenyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes two oxygen atoms in a six-membered ring and four phenyl groups attached to the carbon atoms at positions 4 and 6
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,6-Tetraphenyl-1,3-dioxane typically involves the acetalization of benzophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: Benzophenone and ethylene glycol.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4,4,6,6-Tetraphenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Formation of dioxane derivatives with additional functional groups.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
4,4,6,6-Tetraphenyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 4,4,6,6-Tetraphenyl-1,3-dioxane involves its interaction with molecular targets through its phenyl groups and dioxane ring. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical entities. The pathways involved include:
Electrophilic Aromatic Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of new compounds.
Oxidation-Reduction Reactions: The dioxane ring can participate in redox reactions, influencing the compound’s reactivity and interactions.
相似化合物的比较
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenylmethane: A structurally similar compound with different reactivity.
1,3-Dioxane Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: 4,4,6,6-Tetraphenyl-1,3-dioxane is unique due to its specific arrangement of phenyl groups and the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
87156-60-3 |
|---|---|
分子式 |
C28H24O2 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
4,4,6,6-tetraphenyl-1,3-dioxane |
InChI |
InChI=1S/C28H24O2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-28(30-22-29-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI 键 |
GKZJQNPALGTXPY-UHFFFAOYSA-N |
规范 SMILES |
C1C(OCOC1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
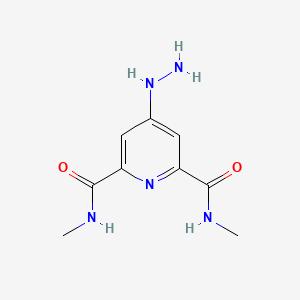
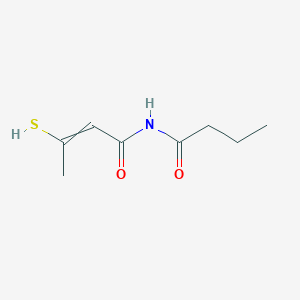
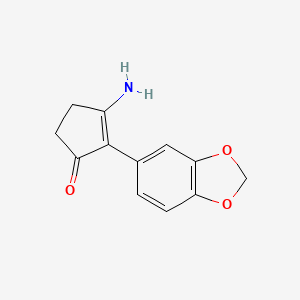
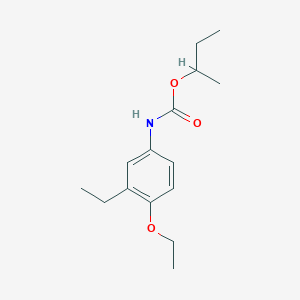

![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
